Facile construction of the oxaphenalene skeleton by peri ring closure. Formal synthesis of mansonone F

Chemical Communications Pub Date: 2000-06-15 DOI: 10.1039/B001859G

Abstract

A concise and divergent total synthesis of mansonone F has been accomplished via an efficient construction of the oxaphenalene skeleton by facile peri ring closure of the naphthol ether, and an effective preparation of the cyclization precursor starting from readily available 5-methoxy-1-tetralone by employing a palladium-induced aromatization of the naphthalinol.

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